molecular formula C8H7BrO2S2 B13069846 2-Bromo-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid

2-Bromo-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid

Cat. No.: B13069846
M. Wt: 279.2 g/mol
InChI Key: KKVYHSZDOMODNP-UHFFFAOYSA-N
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Description

2-Bromo-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid ( 1600141-44-3) is a high-purity brominated heterocyclic compound offered for research and development purposes. This molecule serves as a versatile chemical building block, particularly in the synthesis of complex tricyclic and tetracyclic lactone derivatives . The presence of both a reactive bromo substituent and a carboxylic acid functional group makes it a valuable precursor for various metal-catalyzed cross-coupling reactions and cyclization processes, such as Sonogashira coupling, which are instrumental in constructing pharmaceutically relevant scaffolds . Compounds based on the thieno[2,3-c]thiopyran structure and related fused heterocycles have attracted significant interest in medicinal chemistry due to their diverse biological activities. Research on analogous structures has shown potential in areas such as antitumor and antiparasitic applications, with some derivatives demonstrating promising activity against various human cancer cell lines and pathogens like Trypanosoma brucei . The bromine atom on this scaffold also allows for further functionalization via halocyclization, enabling the exploration of a wider chemical space for drug discovery . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate care in a laboratory setting. For specific storage and handling conditions, please refer to the Safety Data Sheet.

Properties

Molecular Formula

C8H7BrO2S2

Molecular Weight

279.2 g/mol

IUPAC Name

2-bromo-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxylic acid

InChI

InChI=1S/C8H7BrO2S2/c9-7-6(8(10)11)4-1-2-12-3-5(4)13-7/h1-3H2,(H,10,11)

InChI Key

KKVYHSZDOMODNP-UHFFFAOYSA-N

Canonical SMILES

C1CSCC2=C1C(=C(S2)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Conditions and Catalysts

  • The key step involves palladium-catalyzed cross-coupling of 2-bromothiophene-3-carboxylic acid with terminal alkynes.
  • Catalysts used include PdCl2(PPh3)2 or Pd(PPh3)2Cl2, combined with CuI as a co-catalyst.
  • Triethylamine (Et3N) serves as the base.
  • Solvents such as dimethylformamide (DMF) or ethanol are employed.
  • Reaction temperatures typically range around 75°C.

Mechanism and Regioselectivity

  • The process involves an initial Sonogashira coupling forming an alkynyl intermediate.
  • This intermediate undergoes intramolecular cyclization facilitated by the palladium catalyst and copper salt, selectively forming the thiopyran fused ring.
  • The reaction proceeds via a tandem C–C bond forming sequence , generating the thieno[2,3-c]thiopyran core with high regioselectivity.
  • The presence of sulfur adjacent to the bromine enhances reactivity through an electron-withdrawing inductive effect.

Yields and Product Distribution

  • The method yields 5-substituted thieno[2,3-c]pyran-7-ones predominantly, with good to excellent yields.
  • Selectivity can be tuned by varying catalyst sources and reaction conditions.
  • Using PdCl2(PPh3)2 leads to better yields of 4,5-disubstituted derivatives.
  • Copper salts are crucial for the cyclization step, enhancing product selectivity.

Detailed Experimental Procedure (Representative)

Step Reagents & Conditions Outcome/Notes
1 2-Bromothiophene-3-carboxylic acid, terminal alkyne, PdCl2(PPh3)2 (0.048 equiv), CuI (0.06 equiv), Et3N (5 equiv), DMF or ethanol, 75°C Formation of alkynyl intermediate
2 Intramolecular cyclization under Pd/Cu catalysis Regioselective formation of thieno[2,3-c]thiopyran ring
3 Work-up and purification Isolation of 2-Bromo-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid in good yield

Comparative Analysis of Catalytic Systems

Catalyst System Solvent Temperature Selectivity Yield Notes
PdCl2(PPh3)2 + CuI DMF 75°C High for 4,5-disubstituted Good to excellent Best for regioselective alkynylation
Pd(PPh3)2Cl2 + CuI Ethanol 75°C Moderate Moderate Initial studies showed formation of side products
Pd/C + CuI + PPh3 + Et3N Various Room temp to 75°C Predominantly 5-substituted Good Ligandless Pd/C less effective alone

Alternative Synthetic Routes and Related Methods

While direct literature on the exact preparation of this compound is limited, related heterocyclic carboxylic acids have been synthesized using:

  • Lithium bis(trimethylsilyl)amide-mediated condensation of tetrahydropyranones with diethyl oxalate, followed by hydrazine hydrate treatment and hydrolysis to form fused heterocyclic carboxylic acids.
  • These methods involve careful temperature control (-70 to -80 °C) and pH adjustments to optimize yields.
  • However, these approaches are more applicable to pyran-pyrazole systems and less directly relevant to thieno[2,3-c]thiopyran derivatives.

Summary of Key Research Findings

  • The palladium-copper catalyzed coupling–cyclization approach provides a highly regioselective and efficient route to thieno[2,3-c]thiopyran carboxylic acids.
  • The choice of catalyst, solvent, and base critically influences the yield and selectivity.
  • The electron-withdrawing effect of sulfur adjacent to the bromine enhances reactivity in the coupling step.
  • Tandem C–C bond formation processes enable the construction of the fused thiopyran ring in a single synthetic operation.
  • X-ray crystallographic studies confirm the planar fused ring structure and regioselectivity of the products.

Data Table: Reaction Parameters and Outcomes

Entry Catalyst System Solvent Base Temp (°C) Reaction Time (h) Product Type Yield (%) Notes
1 PdCl2(PPh3)2 + CuI DMF Et3N 75 12 4,5-disubstituted thieno[2,3-c]pyran-7-one 80-90 Best for selective alkynylation
2 Pd(PPh3)2Cl2 + CuI Ethanol Et3N 75 12 Mixture 60-70 Side products observed
3 Pd/C + CuI + PPh3 + Et3N Various Et3N RT-75 12-24 5-substituted thieno[2,3-c]pyran-7-one 70-85 Ligandless Pd less effective

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The sulfur atom in the thieno[2,3-c]thiopyran ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or oxone can be used for oxidation. These reactions are often performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used. These reactions are usually conducted in anhydrous solvents like tetrahydrofuran (THF) or ether.

Major Products Formed

    Substitution Reactions: Products include various substituted thieno[2,3-c]thiopyran derivatives.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include alcohols and aldehydes.

Scientific Research Applications

2-Bromo-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It can be used as a probe to study the interactions of sulfur-containing heterocycles with biological macromolecules.

    Industry: It can be used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, while the bromine atom can participate in halogen bonding interactions. The thieno[2,3-c]thiopyran ring system can also engage in π-π stacking interactions with aromatic residues in proteins or nucleic acids.

Comparison with Similar Compounds

Below is a comparative analysis based on the available

Structural Analogues
Compound Name Core Structure Key Substituents Functional Groups Biological Relevance
2-Bromo-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid (Target) Thieno[2,3-c]thiopyran Bromine (C2), carboxylic acid (C3) Carboxylic acid Unknown (not reported in evidence)
3-Bromo-N-(4-chloro-2-methyl-6-...)-1H-pyrazole-5-carboxamide () Pyrazole Bromine (C3), carboxamide Carboxamide, chloropyridine Synthetic intermediate for agrochemicals/pharmaceuticals
6,7-Dihydro-5H-pyrido[2,3-c]pyridazine derivatives () Pyrido-pyridazine Variable (e.g., halogens, alkyl chains) Amide, heteroaromatic rings Bcl-xL inhibitors for cancer therapy

Key Observations :

  • Core Ring Systems: The target compound’s thienothiopyran scaffold differs significantly from the pyrazole () and pyrido-pyridazine () systems. The sulfur-rich fused ring in the target may confer distinct electronic properties compared to nitrogen-rich analogues.
  • However, the carboxylic acid group in the target contrasts with the carboxamide in , altering polarity and hydrogen-bonding capacity .
  • Biological Activity : highlights the importance of fused heterocycles (e.g., pyrido-pyridazines) in targeting Bcl-xL proteins. While the target compound’s activity is unreported, its thiopyran core could modulate apoptosis pathways differently due to sulfur’s electron-donating effects .
Physicochemical Properties
Property Target Compound (Inferred) Compound Compounds
Molecular Weight ~300–350 g/mol (estimated) 602.07 g/mol 400–600 g/mol
Solubility Moderate (carboxylic acid) Low (recrystallized in DCM/hexane) Variable (amide derivatives)
Melting Point Not reported 202–206°C Not reported

Key Insights :

  • The target’s carboxylic acid group likely enhances aqueous solubility compared to ’s carboxamide.
  • Bromine’s steric and electronic effects in both the target and may influence crystallization behavior and stability .

Biological Activity

2-Bromo-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid (CAS No. 1601411-44-3) is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H7BrO2S2
  • Molecular Weight : 279.17 g/mol
  • Structure : The compound features a thieno[2,3-c]thiopyran core which is significant for its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to 2-bromo-thieno derivatives exhibit significant anticancer activity. For example, related thieno[2,3-c]pyran derivatives have shown inhibitory effects on various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)
Compound AHeLa (cervical adenocarcinoma)1.7
Compound BA375 (melanoma)0.87
Compound CHCT-116 (colon carcinoma)0.55

These findings suggest that the thieno[2,3-c]pyran framework may contribute to the modulation of cell proliferation pathways, potentially through the inhibition of cyclin-dependent kinases (CDKs) .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinase Activity : Similar compounds have been reported to inhibit CDK1 and CDK2 with IC50 values in the nanomolar range. This suggests that the compound may interfere with cell cycle regulation.
  • Induction of Apoptosis : Studies indicate that thieno derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic markers.
  • Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation markers, which is critical in cancer progression.

Case Studies

A notable study focused on the synthesis and evaluation of various thieno derivatives found that modifications at specific positions on the thieno ring significantly enhanced their biological activity. For instance, substituting different functional groups led to increased potency against specific cancer types.

Research Findings

Research has highlighted several key findings regarding the biological activity of thieno derivatives:

  • Selectivity : Certain derivatives exhibit selectivity towards specific kinases, which is crucial for minimizing side effects in therapeutic applications.
  • Synergistic Effects : Combinations with other chemotherapeutic agents have shown enhanced efficacy in preclinical models.
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics for some derivatives in animal models.

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